2,2-二甲基-5-(3-苯基-2-丙烯基)-1,3-二氧杂环-4,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

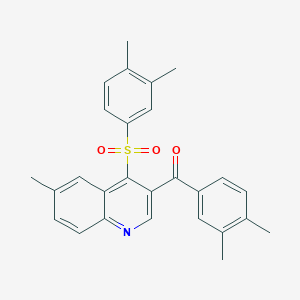

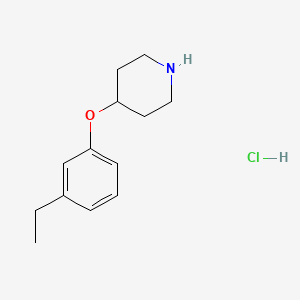

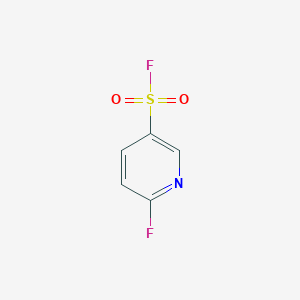

The compound 2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and is characterized by a 1,3-dioxane ring with two methyl groups at the 2,2-positions and a substituted alkylidene group at the 5-position. This structure is a versatile scaffold in organic synthesis and has been explored for various chemical transformations and biological activities .

Synthesis Analysis

The synthesis of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione has been achieved through different methods. For instance, a self-catalyzed Knoevenagel condensation was used to synthesize novel 5-arylidene derivatives in water without any catalyst, utilizing Meldrum’s acid and formylphenoxyaliphatic acids . Another approach involved the reaction of Meldrum's acid with 3-aryl-1-phenylprop-2-en-1-ones in the presence of a catalytic amount of L-proline to yield 5-(1-aryl-3-oxo-3-phenylpropyl) derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as single crystal XRD and DFT. For example, the crystal structure of 5-(4-methoxybenzylidene) derivative was determined by X-ray crystallographic techniques, revealing a distorted envelope conformation of the 1,3-dioxane ring . Similarly, the crystal structure of 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione was determined, showing that the molecules are linked through various hydrogen bonds forming supramolecular chains .

Chemical Reactions Analysis

The reactivity of these compounds has been explored in various chemical reactions. For instance, the photochemistry of 5-[2-(1,2-propadienyl)-substituted alkylidene] derivatives has been studied, showing the formation of cyclopropanes and intramolecular [2+2] cycloadducts under different conditions . Additionally, the reaction of 5-[Amino(thiomethyl)methylene] derivative with m-chloroperbenzoic acid yielded a sulfoxide derivative, and further reactions with triphenylphosphine led to the formation of a phosphonium salt .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various techniques. DPPH radical scavenging activity and cytotoxicity against cancer cell lines have been evaluated, indicating potential biological relevance . The optimized molecular structures, natural bond orbital analysis, electrostatic potential maps, and HOMO-LUMO energies have been studied using DFT, providing insights into the electronic properties of these molecules .

科学研究应用

晶体和分子结构

- 2,2-二甲基-1,3-二氧杂环-4,6-二酮衍生物(包括苯基和乙基变体)的晶体和分子结构已被广泛研究。X 射线衍射技术已被用于分析这些结构,揭示了构象和晶体学等细节 (Coppernolle 等人,2010 年)。

超分子结构

- 研究还集中在 2,2-二甲基-1,3-二氧杂环-4,6-二酮某些衍生物的超分子结构上。这些研究揭示了通过弱氢键形成二聚体和四聚体,有助于我们了解该化合物的分子间相互作用 (Low 等人,2002 年)。

化学合成和结构分析

- 已合成了 2,2-二甲基-1,3-二氧杂环-4,6-二酮的各种衍生物,并通过 IR、UV 和 PMR 光谱等技术对其结构进行了表征。这项研究提供了对不同取代基对这些化合物的分子结构的影响的见解 (Strozhev & Lielbriedis,1993 年)。

反应机理和衍生物

- 研究探索了涉及 2,2-二甲基-1,3-二氧杂环-4,6-二酮衍生物的反应机理,例如酰氧基碳烯向 1,2-二酮的重排。这些发现有助于更深入地了解该化合物的化学行为和潜在应用 (Brown 等人,1983 年)。

晶体堆积和分子相互作用

- 2,2-二甲基-1,3-二氧杂环-4,6-二酮衍生物的晶体堆积主要受范德华力和弱 C—H⋯O 相互作用的影响。该信息对于理解这些化合物的固态性质至关重要 (Stepina 等人,2015 年)。

新型衍生物的合成

- 正在进行合成 2,2-二甲基-1,3-二氧杂环-4,6-二酮的新型衍生物的研究,这些衍生物用作其他化合物的原料。这些衍生物在包括药物开发和材料科学在内的各个领域具有潜在应用 (Dotsenko 等人,2019 年)。

杂-Diels-Alder 反应

- 该化合物及其衍生物已用于杂-Diels-Alder 反应中,展示了它们作为复杂有机合成过程中的反应性中间体的潜力 (Sevenard 等人,2017 年)。

安全和危害

属性

IUPAC Name |

2,2-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)18-13(16)12(14(17)19-15)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTKQBHTNPYWEO-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC=CC2=CC=CC=C2)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)

![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)